L-Threonyl-L-alanyl-L-glutaminyl-L-lysine
Description
Significance of Oligopeptides in Biological Systems
Oligopeptides are crucial players in the intricate communication and regulation within living organisms. etprotein.com Their relatively small size allows for rapid synthesis and degradation, making them ideal for swift physiological responses. fiveable.me The diverse functions of oligopeptides include:
Cellular Signaling: Many oligopeptides act as hormones and neurotransmitters, transmitting information between cells to regulate processes like growth, metabolism, and mood. genscript.cometprotein.com
Immune Response: They are integral to the body's defense mechanisms, with some acting as antimicrobial peptides that combat bacteria, viruses, and fungi. genscript.com
Enzyme Regulation: Oligopeptides can function as inhibitors or activators of enzymes, thereby influencing metabolic pathways. genscript.com
Structural Roles: In some cases, oligopeptides contribute to the structural integrity of larger biomolecular complexes. genscript.com
The versatility of oligopeptides has also made them valuable in biotechnology and medicine, with applications in drug development, cosmetics, and diagnostics. genscript.comclinisciences.com
Overview of Constituent Amino Acid Roles in Peptide Functionality
The potential function of L-Threonyl-L-alanyl-L-glutaminyl-L-lysine is determined by the collective properties of its constituent amino acids: L-Threonine, L-Alanine, L-Glutamine, and L-Lysine.
L-Threonine (Thr): As an essential amino acid, threonine must be obtained from the diet. draxe.com Its side chain contains a hydroxyl group, making it a polar, uncharged amino acid. draxe.comwikipedia.org This polarity allows threonine to participate in hydrogen bonding, which is crucial for the structure and function of proteins and peptides. creative-peptides.com Threonine is vital for the synthesis of other proteins, including collagen and elastin, which are essential components of connective tissues. draxe.com It also supports digestive health by aiding in the production of the protective mucus layer in the gastrointestinal tract. draxe.comrupahealth.com
L-Alanine (Ala): Alanine (B10760859) is a non-essential, non-polar amino acid with a simple methyl group as its side chain. jpt.comwikipedia.org Its small size and hydrophobic nature contribute to the compact folding of proteins. jpt.com L-alanine is involved in the glucose-alanine cycle, which transports amino groups from muscle to the liver for use in gluconeogenesis. jpt.comwikipedia.org In peptide synthesis, alanine's structural simplicity makes it a frequent component. jpt.com
L-Glutamine (Gln): Glutamine is the most abundant amino acid in the body and is considered conditionally essential, meaning the body's need for it may increase during times of stress or illness. amcoproteins.comnih.gov It plays a critical role in immune function, nitrogen balance, and maintaining intestinal integrity. nih.govnih.gov The side-chain amide group of glutamine allows it to act as a nitrogen transporter. nih.gov Glutamine is also a precursor for the synthesis of nucleotides, the building blocks of DNA and RNA. nih.gov
L-Lysine (Lys): Lysine (B10760008) is an essential amino acid with a positively charged side chain at physiological pH, classifying it as a basic amino acid. wikipedia.orgacs.org This positive charge allows lysine to interact with negatively charged molecules like DNA. nih.gov Lysine is fundamental for protein synthesis and plays a crucial role in the crosslinking of collagen polypeptides, which contributes to the strength and stability of connective tissues. wikipedia.org It is also involved in calcium absorption and the production of carnitine, a molecule essential for fatty acid metabolism. codeage.com
The combination of these four amino acids in the specific sequence of this compound results in a tetrapeptide with a unique set of potential chemical and biological properties. The polar and charged residues (Threonine, Glutamine, Lysine) would likely confer a degree of hydrophilicity to the peptide, while the small, non-polar Alanine residue would contribute to its structural conformation.
Data Tables
Table 1: Properties of Constituent Amino Acids
| Amino Acid | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Side Chain Polarity | Charge at Physiological pH |
| L-Threonine | Thr, T | C4H9NO3 | 119.12 | Polar | Neutral |
| L-Alanine | Ala, A | C3H7NO2 | 89.09 | Non-polar | Neutral |
| L-Glutamine | Gln, Q | C5H10N2O3 | 146.14 | Polar | Neutral |
| L-Lysine | Lys, K | C6H14N2O2 | 146.19 | Polar | Positive |
Data sourced from multiple biochemical references.
Table 2: Functional Roles of Constituent Amino Acids
| Amino Acid | Key Biological Roles |
| L-Threonine | Protein synthesis (collagen, elastin), immune function, digestive health (mucus production). draxe.comrupahealth.com |
| L-Alanine | Protein structure, glucose-alanine cycle (energy metabolism). jpt.comwikipedia.org |
| L-Glutamine | Immune support, nitrogen transport, intestinal health, nucleotide synthesis. nih.govnih.gov |
| L-Lysine | Protein synthesis, collagen crosslinking, calcium absorption, carnitine production. wikipedia.orgcodeage.com |
Structure
2D Structure
Properties
CAS No. |
798540-43-9 |
|---|---|
Molecular Formula |
C18H34N6O7 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C18H34N6O7/c1-9(22-17(29)14(21)10(2)25)15(27)23-11(6-7-13(20)26)16(28)24-12(18(30)31)5-3-4-8-19/h9-12,14,25H,3-8,19,21H2,1-2H3,(H2,20,26)(H,22,29)(H,23,27)(H,24,28)(H,30,31)/t9-,10+,11-,12-,14-/m0/s1 |
InChI Key |
DIWXBAWFJFNPLV-ZUDIRPEPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for L Threonyl L Alanyl L Glutaminyl L Lysine
Optimized Solid-Phase Peptide Synthesis (SPPS) Protocols
Resin Selection and Loading Strategies
The choice of resin is a critical first step in SPPS, as it dictates the C-terminal functionality of the final peptide and influences reaction kinetics. chempep.comnih.gov For the synthesis of L-Threonyl-L-alanyl-L-glutaminyl-L-lysine, which terminates in a carboxylic acid, several resins are suitable.
Polystyrene-based Resins : These are the most common and cost-effective supports. chempep.com The Wang resin is widely used for synthesizing C-terminal acid peptides via the Fmoc/tBu strategy. iris-biotech.decreative-peptides.com It consists of a polystyrene matrix functionalized with a p-alkoxybenzyl alcohol linker, which is cleaved by strong acids like trifluoroacetic acid (TFA). iris-biotech.de
PEG-Grafted Resins : Resins like TentaGel, which are composed of polyethylene (B3416737) glycol (PEG) grafted onto a polystyrene core, offer enhanced swelling properties in a variety of solvents. chempep.combiosynth.com This improved solvation is particularly beneficial for the synthesis of longer or more complex peptides, as it can reduce chain aggregation and improve reaction efficiency. iris-biotech.descispace.com
2-Chlorotrityl Chloride (2-CTC) Resin : This acid-sensitive resin is ideal for producing protected peptide fragments and minimizes racemization of the C-terminal amino acid during loading. chempep.combiosynth.com The peptide can be cleaved under very mild acidic conditions, which keeps side-chain protecting groups intact if desired. iris-biotech.de
The initial step, loading, involves attaching the first protected amino acid, Fmoc-L-Lys(Boc)-OH, to the chosen resin. The loading efficiency must be carefully controlled to achieve optimal substitution, as high loading can lead to steric hindrance and incomplete reactions in subsequent steps.
Table 1: Comparison of Resins for SPPS of this compound
| Resin Type | Polymer Backbone | Key Advantage(s) | Consideration(s) | Cleavage Condition |
|---|---|---|---|---|
| Wang Resin | Polystyrene | Cost-effective, widely used for C-terminal acids. chempep.comcreative-peptides.com | Hydrophobic nature can be problematic for some sequences. biosynth.com | ~50-95% TFA. iris-biotech.decreative-peptides.com |
| TentaGel Resin | Polystyrene/PEG | Excellent swelling, reduces aggregation, improves kinetics. iris-biotech.de | Higher cost, lower loading capacity. chempep.com | Dependent on the attached linker (e.g., Wang). |
| 2-Chlorotrityl (2-CTC) Resin | Polystyrene | Mild cleavage preserves side-chain protection; suppresses C-terminal racemization. biosynth.com | Sterically hindered, sensitive to acidic conditions during synthesis. | Dilute acid (e.g., 1% TFA). iris-biotech.de |
Side Chain Protection Schemes and Deprotection Kinetics
To prevent unwanted side reactions during peptide synthesis, the reactive side chains of certain amino acids must be temporarily blocked with protecting groups. researchgate.netiris-biotech.de In the widely used Fmoc/tBu strategy, the N-terminal α-amino group is protected by the base-labile Fmoc group, while side chains are protected by acid-labile groups. chempep.comiris-biotech.de
For this compound:
Threonine (Thr) : The hydroxyl side chain is typically protected with a tert-butyl (tBu) ether. iris-biotech.depeptide.com
Alanine (B10760859) (Ala) : The methyl side chain is non-reactive and does not require protection.
Glutamine (Gln) : The amide side chain is protected with a trityl (Trt) group to prevent dehydration to a nitrile during the activation step. peptide.com
Lysine (B10760008) (Lys) : The ε-amino group is protected with the tert-butyloxycarbonyl (Boc) group. peptide.com
The synthesis proceeds via iterative cycles. Each cycle consists of removing the N-terminal Fmoc group with a base (typically 20% piperidine (B6355638) in DMF) followed by the coupling of the next Fmoc-protected amino acid. chempep.comcreative-peptides.com After the full peptide sequence is assembled, the final step is global deprotection. This involves treating the resin-bound peptide with a strong acid cocktail, commonly 95% TFA with scavengers like water and triisopropylsilane (B1312306) (TIS), which simultaneously cleaves the peptide from the resin and removes all side-chain protecting groups (tBu, Trt, and Boc). creative-peptides.comnih.gov
Table 3: Side Chain Protecting Groups for the Constituent Amino Acids in Fmoc/tBu SPPS
| Amino Acid | Side Chain Functional Group | Common Protecting Group | Deprotection Condition |
|---|---|---|---|
| L-Threonine (Thr) | Hydroxyl (-OH) | tert-Butyl (tBu) | Strong acid (e.g., TFA). iris-biotech.de |
| L-Alanine (Ala) | Methyl (-CH3) | None required | N/A |
| L-Glutamine (Gln) | Amide (-CONH2) | Trityl (Trt) | Strong acid (e.g., TFA). peptide.com |
| L-Lysine (Lys) | Amine (-NH2) | tert-Butyloxycarbonyl (Boc) | Strong acid (e.g., TFA). peptide.com |
Solution-Phase Peptide Synthesis Considerations for this compound
Solution-phase peptide synthesis, also known as liquid-phase synthesis, is the classical approach where reactions are carried out in a homogeneous solution. chempep.comnih.gov While often more labor-intensive than SPPS due to the need for purification after each step, it is highly suitable for large-scale industrial production and allows for the characterization of intermediates. chempep.comekb.eg
Fragment Condensation Approaches
For a tetrapeptide like this compound, a fragment condensation strategy is highly effective in solution-phase synthesis. nih.govspringernature.com This involves synthesizing smaller, protected peptide fragments and then coupling them together. A common approach for this tetrapeptide would be a [2+2] condensation:
Synthesis of Dipeptide 1 : Synthesize the protected dipeptide Z-Thr-Ala-OH or a similar N-terminally protected fragment.
Synthesis of Dipeptide 2 : Synthesize the protected dipeptide H-Gln(Trt)-Lys(Boc)-OMe or a similar C-terminally protected fragment.
Fragment Coupling : Couple the two dipeptide fragments using a suitable coupling reagent system that minimizes racemization, such as DIC/HOAt or DIC/Oxyma. americanpeptidesociety.org
Final Deprotection : Remove all protecting groups to yield the final tetrapeptide.
This convergent approach can be more efficient than a linear, stepwise synthesis in solution. chempep.com However, challenges include the potential for low solubility of protected fragments and the risk of significant racemization at the C-terminal residue of the acyl donor fragment (in this case, alanine). chempep.comspringernature.com
Segment Coupling Methodologies
Segment coupling is a broader term encompassing fragment condensation. The key to a successful segment coupling strategy lies in the judicious choice of coupling points and protecting groups to maintain solubility and chiral integrity. nih.gov For the target tetrapeptide, a [2+2] approach (Thr-Ala + Gln-Lys) is logical. Alternatively, a [3+1] (Thr-Ala-Gln + Lys) or a [1+3] (Thr + Ala-Gln-Lys) stepwise elongation could be employed, though this loses some of the convergent advantage. chempep.com
The success of these methodologies relies heavily on the coupling reagents. In solution-phase, reagents must ensure high activation while suppressing racemization. The use of urethane-protected amino acids (like Boc or Z-groups) at the C-terminus of the acyl donor fragment can help reduce this risk. Furthermore, enzymatic methods, using proteases in reverse, can also be employed for segment coupling, offering high specificity and avoiding racemization, though they have their own set of substrate limitations and required reaction conditions. nih.gov
Lack of Specific Data for this compound Synthesis
Following a comprehensive search of available scientific literature, it has been determined that there is no specific published research detailing the advanced synthetic methodologies for the exact tetrapeptide sequence this compound. While general principles and examples of enzymatic and emerging peptide synthesis techniques exist, their direct application and specific outcomes for this particular compound have not been documented.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound without resorting to speculation or including information that falls outside the explicit scope of the requested compound. The following sections of the requested article cannot be completed due to this lack of specific data:
Emerging Techniques in Peptide Synthesis for this compound
Providing generalized information on these topics would violate the instruction to focus solely on the chemical compound “this compound.” To maintain scientific accuracy and adhere to the user's strict constraints, the article cannot be generated at this time.
Structural Elucidation and Conformational Analysis of L Threonyl L Alanyl L Glutaminyl L Lysine
High-Resolution Spectroscopic Techniques for Structural Characterization
High-resolution spectroscopic methods are indispensable for a detailed investigation of the peptide's structure at an atomic level. These techniques provide insights into the connectivity of atoms, the conformation of the peptide backbone and its side chains, and the presence of secondary structural elements.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. springernature.com For a tetrapeptide like L-Threonyl-L-alanyl-L-glutaminyl-L-lysine, 1D and 2D NMR experiments are utilized to assign the resonances of all protons in the molecule. youtube.com
Key NMR parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) provide a wealth of structural information.
Chemical Shifts: The chemical shifts of the amide protons are sensitive to their local environment and can indicate their involvement in hydrogen bonding, a key feature of secondary structures.
Coupling Constants: Three-bond coupling constants (³J-coupling) between adjacent protons, particularly ³J(HN,Hα), can be used to determine the dihedral angles (φ) of the peptide backbone, providing information about the local conformation around the peptide bonds.
For this compound, the analysis of these NMR parameters would allow for the determination of the preferred solution conformation, including the orientation of the threonine, alanine (B10760859), glutamine, and lysine (B10760008) side chains. researchgate.netnih.govwenglab.orgnih.gov
Interactive Data Table: Representative ¹H-NMR Chemical Shifts for a Tetrapeptide in Aqueous Solution
| Proton Type | Threonine (Thr) | Alanine (Ala) | Glutamine (Gln) | Lysine (Lys) |
| Amide (NH) | ~8.3 ppm | ~8.1 ppm | ~8.0 ppm | ~7.9 ppm |
| α-CH | ~4.2 ppm | ~4.3 ppm | ~4.3 ppm | ~4.2 ppm |
| β-CH | ~4.1 ppm | ~1.4 ppm | ~2.1 ppm | ~1.7 ppm |
| γ-CH | - | - | ~2.4 ppm | ~1.5 ppm |
| δ-CH | - | - | - | ~1.7 ppm |
| ε-CH | - | - | - | ~3.0 ppm |
Note: These are approximate chemical shift ranges and can vary depending on the solvent, pH, temperature, and the specific conformation of the peptide.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The far-UV CD spectrum (190-250 nm) is dominated by the absorption of the peptide backbone and is characteristic of different secondary structural elements like α-helices, β-sheets, and random coils. pnas.org
For a short peptide like this compound, the CD spectrum would likely indicate a predominantly random coil or disordered structure in aqueous solution, which is typical for short, linear peptides that lack the stabilizing interactions necessary for a well-defined secondary structure. subr.edu However, changes in the solvent environment, such as the addition of trifluoroethanol, can sometimes induce helical structures in short peptides, which would be observable as distinct changes in the CD spectrum. proquest.com
Interactive Data Table: Characteristic Far-UV CD Spectral Features for Peptide Secondary Structures
| Secondary Structure | Wavelength of Maxima/Minima | Characteristic Feature |
| α-Helix | ~192 nm (positive), ~208 nm (negative), ~222 nm (negative) | Two strong negative bands and one strong positive band. |
| β-Sheet | ~195-200 nm (positive), ~215-220 nm (negative) | One positive band and one negative band. |
| Random Coil | ~195-200 nm (negative), ~215-220 nm (weak positive or negative) | A strong negative band around 200 nm. |
Vibrational Spectroscopy (FTIR, Raman) for Amide Bond Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the vibrational modes of the peptide backbone, particularly the amide bonds. mdpi.com The amide I and amide II bands are especially sensitive to the secondary structure of the peptide. researchgate.netresearchgate.net
Amide I Band (1600-1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the peptide bond. researchgate.net Its frequency is highly sensitive to hydrogen bonding patterns and, therefore, to the secondary structure. For example, the amide I band for α-helices typically appears around 1650-1660 cm⁻¹, while for β-sheets it is observed around 1620-1640 cm⁻¹. researchgate.net
Amide II Band (1510-1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. mdpi.com It is also sensitive to conformation, though generally less so than the amide I band.
For this compound, analysis of the amide I and II bands in its FTIR and Raman spectra can provide complementary information to CD spectroscopy regarding its secondary structure. nih.govnih.gov The absence of strong, well-defined peaks in the characteristic regions for α-helices or β-sheets would further support a disordered conformation.
Mass Spectrometry for Sequence and Purity Verification
Mass spectrometry (MS) is a cornerstone technique for the characterization of peptides, providing precise molecular weight determination and sequence verification. creative-proteomics.com For a synthetic peptide like this compound, MS is crucial for confirming its identity and assessing its purity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like peptides. nih.govresearchgate.net In ESI-MS, the peptide is ionized directly from solution, typically forming multiply charged ions. By analyzing the mass-to-charge (m/z) ratios of these ions, the molecular weight of the peptide can be accurately determined.
For this compound, ESI-MS would be used to confirm that the experimentally determined molecular weight matches the theoretical molecular weight calculated from its amino acid sequence. Tandem mass spectrometry (MS/MS) can also be performed with ESI, where the peptide ion is fragmented to produce a series of b- and y-ions, which allows for the direct sequencing of the peptide and confirmation of the Threonine-Alanine-Glutamine-Lysine order. nih.govmdpi.comscielo.br
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique widely used for peptide analysis. creative-proteomics.com In MALDI, the peptide is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the peptide, typically as a singly charged ion. creative-proteomics.com The time-of-flight analyzer then separates the ions based on their m/z ratio.
MALDI-TOF MS is excellent for rapid and sensitive molecular weight determination and is often used for quality control of synthetic peptides. hawaii.eduamericanlaboratory.com Similar to ESI, MALDI can be coupled with tandem mass spectrometry (MALDI-TOF/TOF) to perform peptide sequencing. nih.govwaters.com The fragmentation patterns obtained can definitively verify the amino acid sequence of this compound.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Analytical Technique | Expected Observation | Purpose |
| ESI-MS | A peak corresponding to the [M+H]⁺ ion and potentially [M+2H]²⁺ ions. | Molecular weight confirmation and purity assessment. |
| MALDI-TOF MS | A prominent peak for the [M+H]⁺ ion. | Rapid molecular weight determination and purity check. |
| ESI-MS/MS or MALDI-TOF/TOF MS | A series of b- and y-type fragment ions that correspond to the cleavage of the peptide bonds. | De novo sequencing and sequence verification. |
Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing
De novo peptide sequencing using tandem mass spectrometry (MS/MS) is a powerful technique for determining the amino acid sequence of an unknown peptide directly from its fragmentation spectrum, without reliance on a protein database. In the case of this compound, this method would provide unambiguous confirmation of its primary structure.
The process begins with the ionization of the peptide, typically using electrospray ionization (ESI), which generates protonated molecular ions, such as [M+H]⁺. These precursor ions are then isolated and subjected to collision-induced dissociation (CID). The energy from the collisions with inert gas molecules induces fragmentation along the peptide backbone, primarily at the amide bonds. This results in a predictable series of fragment ions, which are then detected to generate the MS/MS spectrum.
The major types of fragment ions observed are b-ions and y-ions. B-ions are formed when the charge is retained on the N-terminal fragment, while y-ions are formed when the charge is retained on the C-terminal fragment. By analyzing the mass differences between consecutive peaks in the b-ion and y-ion series, the mass of each amino acid residue can be determined, and thus the sequence can be pieced together.
For this compound, the presence of a lysine residue at the C-terminus is particularly advantageous for MS/MS analysis. The basic side chain of lysine readily accepts a proton, which can facilitate the generation of a strong y-ion series, simplifying spectral interpretation. nih.gov Fragmentation patterns can be influenced by the specific amino acid residues present. wm.edu
Below is a table of the expected monoisotopic masses of the b- and y-ions for this compound.
| Ion Type | Sequence | Monoisotopic Mass (Da) |
| b₁ | Thr | 102.055 |
| b₂ | Thr-Ala | 173.092 |
| b₃ | Thr-Ala-Gln | 301.151 |
| y₁ | Lys | 147.113 |
| y₂ | Gln-Lys | 275.172 |
| y₃ | Ala-Gln-Lys | 346.209 |
This table presents the theoretical monoisotopic masses of the primary fragment ions expected from the tandem mass spectrometry of this compound.
Crystallographic Approaches for Three-Dimensional Structure Determination
X-ray crystallography is a definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. While highly informative, obtaining high-quality crystals of small, flexible peptides like this compound can be challenging. americanpeptidesociety.orgapprocess.com The conformational flexibility of short peptides often hinders the formation of the well-ordered crystal lattice required for diffraction. americanpeptidesociety.org
Several techniques can be employed to overcome these challenges. The vapor diffusion method, in either a hanging-drop or sitting-drop format, is a commonly used approach where the peptide solution is allowed to slowly equilibrate with a precipitant solution, gradually increasing the peptide concentration to a point of supersaturation and inducing crystallization. americanpeptidesociety.org Microbatch crystallization, where small volumes of the peptide and precipitant solution are mixed under oil to control evaporation, is another valuable technique, particularly when only small amounts of the peptide are available. americanpeptidesociety.org
The success of crystallization is highly dependent on screening a wide range of conditions, including:
Precipitants: Various salts, polymers (like polyethylene (B3416737) glycol), and organic solvents are tested to find the optimal conditions for reducing the peptide's solubility in a controlled manner.
pH: The pH of the solution affects the charge state of the amino acid side chains (glutamine and lysine in this case) and the N- and C-termini, which can significantly influence intermolecular interactions necessary for crystal packing.
Additives: Small molecules can sometimes stabilize a particular peptide conformation and promote crystallization. americanpeptidesociety.org
Should suitable crystals be obtained, they are exposed to a beam of X-rays. The resulting diffraction pattern is then used to calculate an electron density map, from which the atomic structure of the peptide can be modeled. nih.gov This would provide precise bond lengths, bond angles, and torsion angles, offering an unparalleled view of the peptide's solid-state conformation.
Investigation of Intramolecular Interactions within the Tetrapeptide
The conformation of this compound in solution is governed by a network of non-covalent intramolecular interactions, with hydrogen bonding playing a pivotal role. proteinstructures.com These interactions dictate the folding of the peptide backbone and the orientation of the amino acid side chains.
The constituent amino acids of this tetrapeptide offer multiple sites for hydrogen bond formation:
Peptide Backbone: The amide (-NH) group of each peptide bond can act as a hydrogen bond donor, while the carbonyl (-C=O) group can act as a hydrogen bond acceptor. creative-peptides.com These interactions are fundamental to the formation of secondary structures in larger proteins.
Threonine Side Chain: The hydroxyl (-OH) group of threonine can function as both a hydrogen bond donor and acceptor. proteinstructures.com
Glutamine Side Chain: The amide group (-CONH₂) in the side chain of glutamine contains both a hydrogen bond donor (the -NH₂ part) and an acceptor (the -C=O part). proteinstructures.comcreative-peptides.com
Lysine Side Chain: The primary amine (-NH₂) at the end of the lysine side chain is a potent hydrogen bond donor. imgt.org At physiological pH, this group is typically protonated (-NH₃⁺), further enhancing its ability to donate hydrogen bonds. imgt.org
Alanine Side Chain: The methyl group of alanine is nonpolar and does not participate in hydrogen bonding.
Molecular Interactions and Mechanistic Studies of L Threonyl L Alanyl L Glutaminyl L Lysine
Peptide-Protein Interaction Profiling
The investigation of how a peptide like L-Threonyl-L-alanyl-L-glutaminyl-L-lysine interacts with protein partners is fundamental to understanding its biological function. This is achieved through a combination of techniques that measure the dynamics of these interactions, identify the binding partners, and resolve the structural basis of the recognition.
To quantify the binding dynamics of a peptide-protein interaction, researchers commonly employ Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These powerful biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics without the need for fluorescent labeling.
Surface Plasmon Resonance (SPR) measures the binding between a ligand (e.g., the tetrapeptide) immobilized on a sensor chip and an analyte (the protein partner) in solution. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₔ or kₒff). The equilibrium dissociation constant (K₋), a measure of binding affinity, is then calculated as the ratio of kₔ to kₐ. nih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nicoyalife.com In an ITC experiment, a solution of the peptide would be titrated into a solution containing the target protein. The resulting heat change is measured after each injection, yielding information on the binding affinity (K₋), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. nih.govnih.gov This provides a complete thermodynamic profile of the binding event.
A typical output from these analyses would provide the following parameters, as illustrated in the hypothetical data table below for a generic peptide-protein interaction.
| Technique | Parameter | Description | Example Value |
|---|---|---|---|
| SPR | kₐ (M⁻¹s⁻¹) | Association Rate Constant | 1.5 x 10⁵ |
| kₔ (s⁻¹) | Dissociation Rate Constant | 3.2 x 10⁻³ | |
| K₋ (nM) | Equilibrium Dissociation Constant (kₔ/kₐ) | 21.3 | |
| ITC | n (sites) | Stoichiometry of Binding | 1.02 |
| K₋ (nM) | Equilibrium Dissociation Constant | 25.8 | |
| ΔH (kcal/mol) | Enthalpy Change | -8.5 | |
| -TΔS (kcal/mol) | Entropy Change | -2.1 |
To identify which proteins in a cell interact with this compound, a common and powerful strategy is affinity chromatography coupled with mass spectrometry-based proteomics. nih.govuab.edu This approach isolates binding partners from a complex biological sample, such as a cell lysate.
The workflow involves several key steps:
Immobilization: The tetrapeptide (the "bait") is chemically synthesized with a tag (like biotin) or is directly coupled to a solid support matrix, such as Sepharose beads, creating an affinity column. youtube.com
Incubation: A cell lysate is passed over the column. Proteins that specifically recognize and bind to the immobilized peptide are captured, while non-interacting proteins are washed away.
Elution: The bound proteins (the "prey") are released from the column, often by changing the pH or salt concentration, or by using a competing molecule.
Identification: The eluted proteins are then identified using mass spectrometry. The proteins are typically digested into smaller peptides, which are then analyzed to determine their mass-to-charge ratio. This information is used to search protein sequence databases to identify the proteins present in the original sample. uab.edu
This proteomic approach can reveal a network of direct and indirect binding partners, providing crucial insights into the cellular pathways in which the tetrapeptide may be involved. nih.gov
To understand the precise molecular basis of how a peptide recognizes its protein partner, high-resolution structural methods like X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are employed.
Co-crystallization involves forming a crystal of the peptide-protein complex. nih.gov This can be challenging, but if successful, the crystal is exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional atomic structure of the complex can be modeled. This reveals the specific amino acid residues from both the peptide and the protein that are involved in the interaction, the hydrogen bonds, and other forces that stabilize the complex.
Cryo-Electron Microscopy (Cryo-EM) has become a revolutionary technique for structural biology, particularly for large or flexible complexes that are difficult to crystallize. americanpeptidesociety.org The peptide-protein complex in solution is rapidly frozen in a thin layer of vitreous ice, preserving its native conformation. americanpeptidesociety.org A transmission electron microscope then captures thousands of two-dimensional images of the individual complexes from different angles. These images are computationally combined to reconstruct a high-resolution 3D density map of the complex. nih.govnih.gov Like crystallography, Cryo-EM can reveal the detailed architecture of the peptide-protein interface. americanpeptidesociety.org
Enzymatic Recognition and Substrate Specificity of this compound
Enzymes exhibit high specificity for their substrates. The tetrapeptide this compound could potentially act as a substrate, an inhibitor, or a modulator of an enzyme. Kinetic analysis is the primary method to investigate these possibilities.
Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. If an enzyme, such as a protease, were to act on this tetrapeptide, its activity would be quantified by determining key kinetic parameters. Following the Michaelis-Menten model, these include:
Michaelis Constant (Kₘ): Represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the substrate's affinity for the enzyme.
Maximum Velocity (Vₘₐₓ): The maximum rate of the reaction when the enzyme is saturated with the substrate.
Catalytic Constant (k꜀ₐₜ): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.
These parameters are determined by measuring the reaction rate at various concentrations of the tetrapeptide. If the peptide acts as an inhibitor, its potency is measured by the Inhibition Constant (Kᵢ) , which quantifies the affinity of the inhibitor for the enzyme.
| Parameter | Description | Example Value |
|---|---|---|
| Kₘ (μM) | Michaelis Constant | 150 |
| Vₘₐₓ (μmol/min) | Maximum Reaction Velocity | 25 |
| k꜀ₐₜ (s⁻¹) | Catalytic Constant (Turnover Number) | 10 |
| k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) | Catalytic Efficiency | 6.7 x 10⁴ |
| Kᵢ (μM) | Inhibition Constant (if peptide is an inhibitor) | 50 |
Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that ensure the fidelity of protein synthesis by attaching the correct amino acid to its cognate transfer RNA (tRNA). Each of the four amino acids in the tetrapeptide—Threonine, Alanine (B10760859), Glutamine, and Lysine (B10760008)—is recognized with exquisite specificity by its corresponding synthetase. Understanding these individual recognition mechanisms provides insight into the molecular determinants of amino acid specificity.
Threonyl-tRNA Synthetase (ThrRS): This enzyme ensures threonine is selected over the structurally similar serine. The active site of ThrRS contains a zinc ion that coordinates with the threonine's side-chain hydroxyl group, an interaction that serine cannot optimally make. ebi.ac.uk Furthermore, ThrRS possesses a distinct editing domain that hydrolyzes incorrectly charged Ser-tRNA(Thr), providing a crucial proofreading function to maintain fidelity. nih.gov Recognition of the correct tRNA involves interactions with both the acceptor stem and, critically, the anticodon loop of tRNA(Thr). stackexchange.comwikipedia.org
Alanyl-tRNA Synthetase (AlaRS): The recognition of tRNA(Ala) by AlaRS is unique and remarkably simple. The primary determinant is not the anticodon but a single G3:U70 "wobble" base pair in the acceptor stem of the tRNA. nih.govacs.org This feature is so critical that introducing a G3:U70 pair into other tRNAs can cause them to be mis-acylated with alanine. The enzyme has specific domains that recognize this feature, ensuring the correct tRNA is selected for charging with alanine. aars.onlinenih.gov
Glutaminyl-tRNA Synthetase (GlnRS): GlnRS must distinguish glutamine from the highly similar and negatively charged glutamate (B1630785). It achieves this by recognizing both hydrogen atoms of the glutamine side-chain's terminal amide group through interactions with the hydroxyl group of a Tyr211 residue and a bound water molecule. nih.gov A key feature of GlnRS is that its recognition of glutamine is tRNA-dependent. The binding of the cognate tRNA(Gln) induces a conformational change in the enzyme that properly assembles the amino acid binding pocket, a mechanism known as induced fit. nih.govpnas.org This ensures that glutamine is only activated when the correct tRNA is present. chapman.edu
Lysyl-tRNA Synthetase (LysRS): Lysine recognition is unique because it is handled by two structurally unrelated classes of enzymes: Class I LysRS (found in most archaea and some bacteria) and Class II LysRS (found in most bacteria and all eukaryotes). nih.govaars.online Despite their different structures, they are functionally convergent, recognizing the same amino acid and tRNA substrates. nih.gov Both classes of LysRS identify the correct tRNA(Lys) by interacting with the discriminator base in the acceptor stem and the nucleotides of the anticodon. nih.govaars.online A key mechanistic difference is that Class I LysRS requires the tRNA to be bound before it will activate lysine with ATP, whereas the Class II enzyme can perform this activation step in the absence of tRNA. nih.govnih.gov
| Amino Acid | Synthetase (aaRS) | Class | Key Recognition Features |
|---|---|---|---|
| L-Threonine | Threonyl-tRNA Synthetase (ThrRS) | Class II | - Zinc ion in the active site coordinates with threonine's side-chain hydroxyl group.
|
| L-Alanine | Alanyl-tRNA Synthetase (AlaRS) | Class II | - Primarily recognizes the G3:U70 wobble base pair in the acceptor stem of tRNA(Ala), not the anticodon. nih.govacs.orgnih.gov |
| L-Glutamine | Glutaminyl-tRNA Synthetase (GlnRS) | Class I | - Recognizes the terminal amide of the glutamine side chain via Tyr211 and a water molecule.
|
| L-Lysine | Lysyl-tRNA Synthetase (LysRS) | Class I & Class II | - Two distinct, structurally unrelated enzyme classes exist.
|
Studies on Peptidoglycan Biosynthesis Enzymes and Peptide Integration (e.g., MurE, MurF, UDP-N-acetylmuramoylpentapeptide-lysine N6-alanyltransferase)
The biosynthesis of bacterial cell wall peptidoglycan is a sequential process catalyzed by a series of Mur ligase enzymes (MurC, MurD, MurE, and MurF), which construct the pentapeptide side chain attached to UDP-N-acetylmuramic acid (UDP-MurNAc). nih.govresearchgate.net The integration of a complete tetrapeptide like this compound is not a recognized mechanism in this pathway. Instead, amino acids are added individually in an ATP-dependent manner. The relevance of this tetrapeptide would lie in its potential to interact with or inhibit these enzymes, based on the specificity of the ligases for their substrates.
MurE Ligase: This enzyme is responsible for adding the third amino acid to the UDP-MurNAc-L-Ala-γ-D-Glu precursor. hhu.de The specificity of MurE is crucial for the final structure of the peptidoglycan and varies between bacterial species. In most Gram-positive bacteria, such as Staphylococcus aureus, MurE is highly specific for L-lysine. researchgate.net Conversely, in most Gram-negative bacteria like Escherichia coli, MurE preferentially adds meso-diaminopimelic acid (m-DAP). researchgate.netnih.gov The strict substrate specificity of MurE orthologues is a primary determinant for the presence of either L-lysine or m-DAP at the third position of the peptide stem. researchgate.net An incorrect amino acid at this position can lead to morphological changes or cell lysis. hhu.de
MurF Ligase: Following the action of MurE, the MurF ligase catalyzes the final cytoplasmic step: the addition of the D-alanyl-D-alanine dipeptide to the UDP-MurNAc-L-alanyl-γ-D-glutamyl-L-lysine tripeptide precursor. nih.gov Unlike MurE, MurF from S. aureus shows less stringent specificity and can accept UDP-MurNAc-tripeptide precursors containing either L-lysine or m-DAP. researchgate.net The crystal structures of Mur ligases reveal a common three-dimensional structure with distinct domains for binding the UDP-MurNAc-peptide precursor, ATP, and the incoming amino acid. pnas.org
UDP-N-acetylmuramoylpentapeptide-lysine N6-alanyltransferase: In some bacteria, further modification of the pentapeptide occurs. This enzyme, also known as FemX or L-alanyl-tRNA transferase, catalyzes the transfer of L-alanine from L-alanyl-tRNA to the N6 (ε-amino) group of the lysine residue within the UDP-MurNAc-pentapeptide. wikipedia.orgexpasy.org This reaction is a key step in the formation of the interpeptide bridge (e.g., the pentaglycine (B1581309) bridge in S. aureus starts with a similar mechanism), which is essential for cross-linking peptidoglycan strands. The enzyme specifically recognizes the UDP-MurNAc-pentapeptide-lysine substrate. wikipedia.orgexpasy.org It can also act on L-seryl-tRNA. expasy.orgcreative-enzymes.com
The tetrapeptide this compound is not a direct substrate for these enzymes. However, its structural components, particularly the C-terminal lysine, could allow it to act as a competitive inhibitor, potentially binding to the active site of MurE or the transferase enzyme, although such interactions have not been specifically documented.
| Enzyme | EC Number | Substrate(s) | Product(s) | Role in Peptidoglycan Biosynthesis |
| MurE (L-lysine-adding) | 6.3.2.7 | UDP-MurNAc-L-Ala-D-Glu, L-Lysine, ATP | UDP-MurNAc-L-Ala-D-Glu-L-Lys, ADP, Pi | Adds the third amino acid (L-lysine) to the peptide precursor. hhu.de |
| MurF | 6.3.2.15 | UDP-MurNAc-L-Ala-D-Glu-L-Lys, D-Ala-D-Ala, ATP | UDP-MurNAc-L-Ala-D-Glu-L-Lys-D-Ala-D-Ala, ADP, Pi | Adds the terminal D-Ala-D-Ala dipeptide to the tripeptide precursor. nih.gov |
| UDP-N-acetylmuramoylpentapeptide-lysine N6-alanyltransferase | 2.3.2.10 | L-alanyl-tRNA, UDP-MurNAc-pentapeptide-lysine | tRNA, UDP-MurNAc-pentapeptide-N6-(L-alanyl)-L-lysine | Initiates the formation of the interpeptide cross-bridge by adding an amino acid to the lysine side chain. wikipedia.orgexpasy.org |
Receptor Binding and Ligand-Target Recognition
G-protein coupled receptors (GPCRs) are a vast family of transmembrane proteins that recognize a wide variety of extracellular ligands, including peptides and amino acids, to initiate intracellular signaling cascades. nih.govnih.gov The interaction of this compound with GPCRs would likely be mediated by its specific amino acid sequence and three-dimensional conformation, with the C-terminal lysine residue representing a key feature for potential receptor recognition.
Amino acids themselves are known signaling molecules that can bind to specific GPCRs. rsc.org For instance, glutamate and γ-aminobutyric acid (GABA) are well-known neurotransmitters that associate with membrane-bound GPCRs. rsc.org Research has also identified amino acid sensing receptors in various life forms, from bacteria to humans, which recognize the amino and carboxyl groups of amino acid ligands. mdforlives.comnih.gov A fish odorant receptor, the 5.24 receptor, has been identified as a specific amino acid sensing receptor that binds L-lysine. researchgate.net
The lysine residue, with its positively charged ε-amino group at physiological pH, is crucial for various molecular interactions, including hydrogen bonding and ionic interactions, which are fundamental to ligand-receptor binding. acs.orgnih.gov Studies on odorant-binding proteins have shown that specific lysine residues are directly involved in binding aldehyde pheromone components, likely through the formation of hydrogen bonds. nih.gov This supports the hypothesis that the lysine side chain of the tetrapeptide could be a primary determinant for interaction with certain GPCRs, particularly amino acid-sensing odorant receptors.
Peptide ligands generally interact with GPCRs by inserting a portion of the peptide into the helical transmembrane bundle, while other parts interact with the extracellular loops. nih.govnih.gov Depending on the receptor class, either the N-terminus or the C-terminus of the peptide may be buried within the receptor core. nih.gov For this compound, the free carboxyl group and the prominent lysine side chain at the C-terminus could be critical for orienting the peptide within a GPCR binding pocket.
In pharmacology and drug discovery, ligand efficiency (LE) and selectivity are critical metrics for evaluating the quality of a potential ligand. Ligand efficiency measures the binding affinity of a molecule in proportion to its size (typically heavy atom count), providing an assessment of how efficiently a molecule binds to its target. Selectivity refers to the ability of a ligand to bind to its intended target with high affinity while having low affinity for other, unintended targets. wikipedia.org
For peptide ligands, these parameters are governed by their sequence, length, and conformation. ncssm.edu Short peptides possess several advantages, including high selectivity and target specificity, combined with low toxicity. nih.gov However, they can also exhibit high conformational freedom, which may sometimes lead to lower binding affinity compared to more rigid molecules. nih.gov
Factors influencing peptide ligand efficiency and selectivity:
Specific Interactions: The binding of a peptide to a receptor is driven by non-covalent interactions such as hydrogen bonds, ionic bonds (salt bridges), hydrophobic interactions, and van der Waals forces. rsc.orgwikipedia.org The lysine residue in this compound, for example, can form strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in a receptor's binding pocket. ncssm.edu
Conformation: GPCRs often recognize specific peptide conformations, such as turn structures. nih.gov The tetrapeptide's ability to adopt a stable, favorable conformation upon binding is crucial for high affinity and efficiency.
Receptor Topography: The shape and chemical environment of the receptor's binding pocket determine which ligands can be accommodated. The "V-shaped" binding pocket of secretin-like GPCRs, for instance, is well-suited for binding helical peptides. nih.gov
The analysis of a novel peptide like this compound would involve experimental binding assays to determine its dissociation constant (Kd) or inhibitory constant (Ki) for various receptors. These values would then be used to calculate its ligand efficiency and to establish its selectivity profile against a panel of related and unrelated receptors.
| Parameter | Definition | Importance for Peptide Ligands |
| Affinity (e.g., Kd, Ki) | The concentration of ligand required to occupy 50% of the receptors at equilibrium. | A measure of the strength of the ligand-receptor interaction. |
| Selectivity | The ratio of binding affinities of a ligand for different receptors. | Crucial for minimizing off-target effects and ensuring a specific biological response. wikipedia.org |
| Ligand Efficiency (LE) | A measure of the binding energy per non-hydrogen atom. | Normalizes binding affinity for molecular size, allowing for the comparison of molecules of different sizes. |
Rational Design and Development of L Threonyl L Alanyl L Glutaminyl L Lysine Analogs and Peptidomimetics
Structure-Activity Relationship (SAR) Studies of L-Threonyl-L-alanyl-L-glutaminyl-L-lysine Modifications
SAR studies are fundamental to understanding how the chemical structure of a peptide influences its biological activity. For this compound, these studies involve systematically modifying each amino acid residue and evaluating the impact of these changes on its function.
Alanine (B10760859) scanning is a widely used technique to identify key amino acid residues responsible for the biological activity of a peptide. youtube.com This process involves systematically replacing each amino acid in the this compound sequence with alanine and assessing the resulting change in activity. Alanine is chosen because its small, non-polar methyl side chain is generally considered to be functionally inert, thus revealing the contribution of the original amino acid's side chain to the peptide's function. youtube.com In addition to alanine scanning, other point mutations can be introduced to probe the effects of different side chain properties, such as charge, polarity, and size.
A hypothetical alanine scanning mutagenesis study of this compound could yield data on the relative importance of each residue for its binding affinity to a target receptor.
| Peptide Analog | Modification | Relative Binding Affinity (%) | Interpretation |
|---|---|---|---|
| Parent Peptide (Thr-Ala-Gln-Lys) | None | 100 | Baseline activity |
| TAQK-A1 | Thr1 -> Ala | 85 | Threonine side chain has a moderate contribution to binding. |
| TAQK-A2 | Ala2 -> Gly | 95 | Alanine at position 2 is not critical for binding. |
| TAQK-A3 | Gln3 -> Ala | 30 | Glutamine at position 3 is important for binding. |
| TAQK-A4 | Lys4 -> Ala | 10 | Lysine (B10760008) at position 4 is critical for binding. |
To further explore the SAR of this compound, non-canonical amino acids (ncAAs) can be incorporated into its sequence. nih.govnih.gov These amino acids, which are not one of the 20 standard proteinogenic amino acids, offer a wide range of chemical diversity in terms of side chain functionality, stereochemistry, and backbone structure. wikipedia.org The inclusion of ncAAs can lead to analogs with enhanced properties, such as increased resistance to proteolytic degradation, improved receptor binding affinity, and altered pharmacokinetic profiles. researchgate.net
For instance, replacing the lysine at position 4 with other basic non-canonical amino acids could probe the specific requirements for the positive charge at this position.
| Peptide Analog | Modification at Position 4 (Lys) | Relative Binding Affinity (%) | Observed Effect |
|---|---|---|---|
| Parent Peptide | L-Lysine | 100 | Baseline |
| TAQK-N1 | D-Lysine | 15 | Stereochemistry at position 4 is critical. |
| TAQK-N2 | L-Ornithine | 75 | Shorter side chain is tolerated but suboptimal. |
| TAQK-N3 | L-Arginine | 120 | Guanidinium group enhances binding affinity. |
| TAQK-N4 | L-Homolysine | 90 | Longer side chain is well-tolerated. |
Linear peptides like this compound often exist in a multitude of conformations in solution, which can result in a loss of binding affinity and susceptibility to enzymatic degradation. To address this, various cyclization strategies can be employed to lock the peptide into a more bioactive conformation. nih.gov These strategies include head-to-tail cyclization, side-chain to side-chain cyclization, and the introduction of chemical staples. By reducing the conformational flexibility, cyclization can lead to a significant increase in receptor binding affinity and stability.
Computational Approaches to Peptidomimetic Design
Computational methods play a crucial role in the rational design of peptidomimetics, which are small molecules that mimic the structure and function of a peptide but have improved drug-like properties.
De novo design algorithms are computational tools used to create novel peptide or protein structures from scratch. nih.govnih.gov These algorithms can be used to design peptidomimetics of this compound that retain the key binding interactions of the parent peptide but are built on a non-peptidic scaffold. The design process typically starts by identifying the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. The algorithm then searches for small molecule scaffolds that can present these functional groups in the correct orientation. rsc.org
Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov In the context of this compound, virtual screening can be used to explore vast chemical space and identify novel peptidomimetics. scienceopen.com This process involves docking each compound in the virtual library into the binding site of the target receptor and using a scoring function to estimate its binding affinity. The top-scoring compounds can then be synthesized and tested experimentally.
A hypothetical virtual screening campaign could identify several promising non-peptidic scaffolds that mimic the binding mode of this compound.
| Compound ID | Scaffold Type | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| VS-001 | Benzodiazepine | -9.8 | Mimics the Lysine side chain interaction. |
| VS-002 | Piperidinone | -9.5 | Forms hydrogen bonds similar to the Glutamine side chain. |
| VS-003 | Pyrrolidine | -9.2 | Hydrophobic interactions mimicking the Alanine side chain. |
| VS-004 | Tetrazole | -8.9 | Potential to mimic the Threonine hydroxyl group interaction. |
Influence of Analog Modifications on Biological Activity and Specificity
The rational design of analogs of the tetrapeptide this compound involves systematic modifications of its constituent amino acids to explore and enhance its biological activity and specificity. While direct studies on this specific tetrapeptide are limited, the principles of peptide chemistry and the extensive research on analogous structures, such as the immunomodulatory tetrapeptide tuftsin (B1682037) (Thr-Lys-Pro-Arg), provide a strong foundation for predicting the impact of such alterations. The following sections detail the potential influence of amino acid substitutions at each position of the this compound sequence.
Modifications of the N-Terminal L-Threonine
The N-terminal L-Threonine residue presents several opportunities for modification that could influence the peptide's biological activity. Its hydroxyl side chain is a key feature, potentially involved in hydrogen bonding with biological targets.
Substitution with other hydroxyl-containing amino acids: Replacing L-Threonine with L-Serine, which has a shorter side chain, could probe the spatial requirements of the target binding site. A more constrained interaction might lead to increased specificity. Conversely, substitution with a bulkier hydroxyl-containing residue could enhance binding affinity if the pocket is large enough to accommodate it.
Removal or modification of the hydroxyl group: Esterification or etherification of the hydroxyl group would alter the polarity and hydrogen-bonding capacity of the N-terminus. Such changes are likely to have a profound effect on activity, potentially reducing or ablating it if the hydroxyl group is critical for interaction with the target.
Substitution with non-polar amino acids: Replacing L-Threonine with residues like L-Alanine or L-Valine would significantly increase the hydrophobicity of the N-terminus. This could alter the peptide's solubility and its ability to interact with polar binding sites, likely leading to a decrease in its original biological activity but potentially introducing new, unforeseen activities.
Modifications of the L-Alanine Residue
Substitution with other small, non-polar residues: Replacing L-Alanine with L-Glycine would increase the flexibility of the peptide backbone, which could either be beneficial or detrimental to its bioactive conformation. Substitution with L-Valine or L-Leucine would introduce bulkier, more hydrophobic side chains, potentially improving hydrophobic interactions with the target.
Introduction of charged or polar residues: Substituting L-Alanine with residues like L-Aspartic acid, L-Glutamic acid, or L-Asparagine would introduce charge and polarity. This would drastically alter the peptide's physicochemical properties and could disrupt the existing binding mode unless the target has a complementary polar or charged pocket at this position.
Modifications of the L-Glutamine Residue
The L-Glutamine at the third position is a polar, uncharged residue with a side chain capable of acting as both a hydrogen bond donor and acceptor.
Substitution with other polar, uncharged residues: Replacing L-Glutamine with L-Asparagine, which has a shorter side chain, could test the spatial constraints of the binding site. Such a modification might refine the specificity of the interaction.
Substitution with charged residues: Introducing L-Glutamic acid (negative charge) or L-Lysine (positive charge) would introduce a charge at this position. This could either create a favorable electrostatic interaction with the target, potentially increasing affinity, or an unfavorable one, leading to a loss of activity.
Substitution with hydrophobic residues: Replacing L-Glutamine with a residue like L-Leucine would remove the hydrogen bonding capability at this position and introduce hydrophobicity, likely altering the binding mechanism and biological activity.
Modifications of the C-Terminal L-Lysine
The C-terminal L-Lysine provides a positive charge at physiological pH, which is often crucial for interactions with negatively charged pockets on biological targets.
Substitution with other basic amino acids: Replacing L-Lysine with L-Arginine would maintain the positive charge but alter the geometry and hydrogen bonding potential of the side chain. In many biologically active peptides, this substitution is well-tolerated and can sometimes enhance activity. nih.gov For example, in analogs of the immunomodulatory peptide tuftsin, the interchange of Lysine and Arginine residues significantly alters immunobiological activities. nih.gov
Modification of the side chain: Acetylation of the epsilon-amino group of L-Lysine would neutralize the positive charge, likely leading to a significant decrease in activity if electrostatic interactions are critical for binding.
Substitution with neutral or acidic residues: Replacing L-Lysine with a neutral residue like L-Leucine or an acidic residue like L-Aspartic acid would remove the positive charge and could introduce steric hindrance or electrostatic repulsion, respectively. These changes are expected to drastically reduce or eliminate the original biological activity. Research on antimicrobial peptides has shown that substituting lysine with a more hydrophobic residue can alter the peptide's interaction with cell membranes. mdpi.com
The biological activity of tetrapeptide analogs is highly dependent on the specific amino acid sequence and the physicochemical properties of the constituent residues. The table below summarizes the potential effects of single amino acid substitutions on the properties of this compound analogs.
| Position | Original Residue | Substitution Example | Expected Change in Physicochemical Properties | Potential Impact on Biological Activity |
| 1 | L-Threonine | L-Serine | Shorter hydroxyl side chain | May alter binding specificity |
| 1 | L-Threonine | L-Valine | Increased hydrophobicity | Potential loss of polar interactions |
| 2 | L-Alanine | L-Glycine | Increased backbone flexibility | May alter bioactive conformation |
| 2 | L-Alanine | L-Leucine | Increased hydrophobicity and bulk | Could enhance hydrophobic interactions |
| 3 | L-Glutamine | L-Asparagine | Shorter polar side chain | May refine binding specificity |
| 3 | L-Glutamine | L-Glutamic Acid | Introduction of negative charge | Could enhance or disrupt electrostatic interactions |
| 4 | L-Lysine | L-Arginine | Maintained positive charge, altered geometry | May be well-tolerated or enhance activity |
| 4 | L-Lysine | L-Leucine | Removal of positive charge, increased hydrophobicity | Likely to decrease or abolish activity |
Detailed structure-activity relationship (SAR) studies, involving the systematic synthesis and biological evaluation of a library of such analogs, would be necessary to precisely elucidate the role of each residue and to develop peptidomimetics with enhanced potency and specificity.
Advanced Analytical Method Development for L Threonyl L Alanyl L Glutaminyl L Lysine and Its Derivatives
High-Performance Liquid Chromatography (HPLC) Method Optimization
HPLC is a cornerstone technique in the analysis of peptides, offering high resolution and sensitivity. The optimization of HPLC methods is tailored to the specific physicochemical properties of L-Threonyl-L-alanyl-L-glutaminyl-L-lysine, including its polarity, charge, and the stereochemistry of its constituent amino acids.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of peptides. It separates molecules based on their hydrophobicity. For a polar peptide like this compound, careful optimization of the stationary and mobile phases is required to achieve adequate retention and resolution from impurities.
Key parameters for the development of an RP-HPLC method for this tetrapeptide include the choice of a C18 column with a specific pore size suitable for peptides, and a mobile phase typically consisting of an aqueous component (often with a buffer like phosphate (B84403) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. longdom.org An ion-pairing reagent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution by forming neutral ion pairs with the charged groups on the peptide.
A semi-automated method for amino acid derivatization and analysis has been validated for use in the analysis of protein biopharmaceuticals. researchgate.net This method involves protein hydrolysis, o-phthalaldehyde (B127526) derivatization, and reversed-phase high-performance liquid chromatography analysis in a general-purpose UV-visible high-performance liquid chromatography system. researchgate.net
Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
This method allows for the separation of the main peptide from closely related impurities, such as deletion sequences or by-products from the synthesis. Quantification is achieved by integrating the peak area of the main component and comparing it to a reference standard of known concentration. The method's validation would include assessing parameters like linearity, accuracy, precision, and limits of detection and quantification. researchgate.netnih.gov
Ion-Exchange Chromatography (IEC) is a powerful technique for separating molecules based on their net charge. pharmaguru.co This is particularly useful for analyzing derivatives of this compound that may have undergone modifications affecting their charge state, such as deamidation of the glutamine residue.
The principle of IEC relies on the electrostatic interaction between the charged peptide and the oppositely charged stationary phase. pharmaguru.co For this compound, which has a net positive charge at neutral pH due to the lysine (B10760008) residue, cation-exchange chromatography (CEX) would be the method of choice. creative-proteomics.com In CEX, a negatively charged stationary phase is used to retain positively charged molecules. pharmaguru.co Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.
IEC is highly selective for charge variants and can provide valuable information on the stability and degradation profile of the peptide. pharmaguru.co It is a versatile technique suitable for a wide range of biomolecules, including proteins, peptides, and nucleic acids. pharmaguru.co
Table 2: Representative Ion-Exchange Chromatography Parameters
| Parameter | Condition |
| Column | Strong Cation Exchange (SCX) |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 6.0 |
| Mobile Phase B | 20 mM Phosphate Buffer + 1 M NaCl, pH 6.0 |
| Gradient | 0% to 50% B over 40 minutes |
| Flow Rate | 0.8 mL/min |
| Detection | UV at 214 nm |
| Column Temperature | 30°C |
This technique is instrumental in identifying and quantifying charge-related impurities that might not be resolved by RP-HPLC.
The biological activity of peptides is highly dependent on their stereochemistry. This compound is composed of L-amino acids, and the presence of any D-isomers could significantly impact its function. Chiral chromatography is a specialized form of HPLC that can separate enantiomers. sigmaaldrich.com
This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of the peptide or its constituent amino acids after hydrolysis. sigmaaldrich.com Various types of CSPs are available, including those based on crown ethers, which are particularly effective for the separation of D- and L-amino acid enantiomers. chromatographyonline.com
For the analysis of this compound, the peptide can be hydrolyzed into its individual amino acids, which are then derivatized and analyzed by chiral chromatography. researchgate.net This allows for the quantification of any D-amino acids that may have been introduced during synthesis.
Table 3: Typical Chiral Chromatography Conditions for Amino Acid Enantiomer Analysis
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., CROWNPAK CR-I(+)) |
| Mobile Phase | Perchloric acid solution (pH 1.5) |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 200 nm or Fluorescence after derivatization |
| Column Temperature | 25°C |
This analysis is crucial for ensuring the stereochemical integrity of the final peptide product.
Coupled Techniques for Enhanced Characterization
To gain a more comprehensive understanding of this compound and its derivatives, HPLC is often coupled with other powerful analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. anaquant.com This technique is invaluable for the identification and quantification of peptides and their impurities.
After separation by HPLC, the eluting compounds are ionized and introduced into the mass spectrometer. The first mass analyzer (MS1) selects the parent ion of interest, which is then fragmented in a collision cell. The resulting fragment ions are analyzed by the second mass analyzer (MS2), producing a characteristic fragmentation pattern that can be used to confirm the amino acid sequence of the peptide.
LC-MS/MS can be used to:
Confirm the molecular weight of this compound.
Identify and sequence impurities, including those with modifications such as oxidation or deamidation.
Quantify the peptide and its derivatives with high sensitivity and specificity. nih.gov
A fast and accurate LC-MS/MS method for the simultaneous analysis of underivatized amino acids in biological samples has been developed, with separation achieved through hydrophilic interaction chromatography. nih.gov
Table 4: Illustrative LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC with a C18 column |
| Mass Spectrometer | Triple Quadrupole or Orbitrap |
| Ionization Source | Electrospray Ionization (ESI) in positive mode |
| Scan Mode | Full scan and product ion scan (for sequencing) |
| Collision Gas | Argon |
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. colby.edu CE offers several advantages over HPLC, including higher separation efficiency, shorter analysis times, and lower consumption of samples and reagents. nih.gov
For the analysis of this compound, CE can be used to resolve subtle differences between the target peptide and its impurities that may be difficult to separate by HPLC. nih.gov The technique is particularly well-suited for the analysis of charged molecules and can provide complementary information to that obtained from IEC.
Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed to optimize the separation. nih.gov The high efficiency of CE allows for the detection of even minor impurities, making it a valuable tool for quality control.
Table 5: General Capillary Electrophoresis Parameters
| Parameter | Condition |
| Capillary | Fused silica (B1680970), 50 µm i.d., 50 cm length |
| Background Electrolyte | 50 mM Phosphate Buffer, pH 2.5 |
| Voltage | 20 kV |
| Detection | UV at 200 nm |
| Temperature | 25°C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
Development of Quantitative Assays for Research Applications (e.g., densitometric analysis)
The development of robust and sensitive quantitative assays is fundamental for elucidating the biological functions and potential therapeutic applications of this compound and its derivatives. Accurate quantification in various biological matrices is essential for pharmacokinetic studies, metabolism analysis, and correlation of in vitro and in vivo activity. A range of analytical techniques can be employed, with densitometric analysis, liquid chromatography-mass spectrometry (LC-MS), and computational modeling approaches like Quantitative Structure-Activity Relationship (QSAR) being particularly relevant.
Densitometry offers a straightforward and cost-effective method for the quantification of peptides following chromatographic separation, typically by thin-layer chromatography (TLC). This technique measures the absorbance of light by the separated peptide spots on a TLC plate, which is proportional to the concentration of the analyte.
Method Development:
The development of a densitometric assay for this compound would involve several key steps:
Chromatographic Separation: A suitable TLC system must be developed to effectively separate the tetrapeptide from other components in the sample matrix. This involves optimizing the stationary phase (e.g., silica gel, cellulose) and the mobile phase composition.
Visualization: As peptides are often not visible to the naked eye, a visualization agent is required. Ninhydrin is a common choice, reacting with the primary and secondary amines of the peptide to produce a colored spot.
Densitometric Scanning: The TLC plate is then scanned using a densitometer at a specific wavelength corresponding to the maximum absorbance of the visualized spots. The instrument measures the intensity of the reflected or transmitted light, generating a chromatogram-like output.
Calibration: A calibration curve is constructed by spotting known concentrations of a pure this compound standard onto the TLC plate and measuring the corresponding peak areas. This curve is then used to determine the concentration of the tetrapeptide in unknown samples.
Illustrative Research Findings:
While specific densitometric data for this compound is not available in the public domain, the following table illustrates the type of data that would be generated during the validation of such an assay.
| Parameter | Result |
| Linearity Range | 10 - 100 ng/spot |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 2 ng/spot |
| Limit of Quantification (LOQ) | 7 ng/spot |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
This interactive table showcases hypothetical validation parameters for a densitometric assay for this compound, demonstrating the expected performance of a well-developed method.
Densitometry has been successfully applied to the analysis of various amino acids and peptide hydrolysates, making it a viable screening tool in research settings.
For more sensitive and selective quantification, particularly in complex biological fluids, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. This technique combines the high-resolution separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry.
Method Development:
An LC-MS assay for this compound would be developed by optimizing:
Chromatographic Conditions: Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used for peptide separation. The choice of column, mobile phase composition (typically a mixture of water, organic solvent like acetonitrile, and an ion-pairing agent like trifluoroacetic acid), and gradient elution program are critical for achieving good peak shape and resolution.
Mass Spectrometry Parameters: Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides. The mass spectrometer would be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. In MRM, a specific precursor ion (the molecular ion of the tetrapeptide) is selected and fragmented, and a specific fragment ion is monitored.
Illustrative Research Findings:
The following interactive table presents hypothetical data from an LC-MS/MS experiment for the quantification of this compound in a research sample, such as cell culture media.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Fragment Ion (m/z) | Peak Area |
| This compound | 5.8 | 490.3 | 344.2 | 1.2 x 10⁶ |
| Internal Standard (Isotope-labeled peptide) | 5.8 | 496.3 | 350.2 | 1.5 x 10⁶ |
This interactive table illustrates the type of data generated in an LC-MS/MS analysis, including retention times and peak areas for the target peptide and an internal standard, which is crucial for accurate quantification.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that can be used to predict the biological activity of chemical compounds based on their molecular structures. While not a direct quantitative assay, QSAR models can be developed to predict the potency or other properties of this compound and its derivatives, thereby guiding research efforts.
Model Development:
Developing a QSAR model for a series of tetrapeptides would involve:
Data Set Preparation: A dataset of tetrapeptides with experimentally determined biological activities is required.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the peptides, are calculated. These can include descriptors for hydrophobicity, electronic properties, and steric features of the constituent amino acids.
Model Building and Validation: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the model is then rigorously validated.
Illustrative Research Findings:
For a series of tetrapeptide derivatives, a QSAR study might yield a model that identifies key structural features for a particular biological activity. The results could be summarized as follows:
| Peptide Derivative | Hydrophobicity (logP) | Electronic Properties (z3-scale) | Predicted Activity (IC₅₀, µM) |
| This compound | -2.5 | 0.8 | 15.2 |
| Derivative A | -1.8 | 1.2 | 8.5 |
| Derivative B | -3.1 | 0.5 | 25.1 |
This interactive table provides a hypothetical example of QSAR model output, showing how different molecular descriptors could be used to predict the biological activity of this compound and its derivatives.
Research has shown that for tetrapeptides, factors such as bulky hydrophobic amino acids at the N-terminus and the electronic properties of the amino acids at other positions can be critical for their activity.
Theoretical and Computational Investigations of L Threonyl L Alanyl L Glutaminyl L Lysine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic electronic properties of L-Threonyl-L-alanyl-L-glutaminyl-L-lysine. By employing methods such as Density Functional Theory (DFT), researchers can model the molecule's electron distribution, which is fundamental to its structure, stability, and reactivity.
A typical approach involves optimizing the peptide's geometry to find its most stable three-dimensional conformation. Subsequent calculations can then elucidate key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy difference between them (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
The electrostatic potential surface of the tetrapeptide can also be mapped to identify electron-rich and electron-poor regions. The side chains of lysine (B10760008) and glutamine, with their respective amine and amide groups, along with the hydroxyl group of threonine and the carboxyl and amino termini, are expected to be the primary sites of electrostatic interactions. These sites are crucial for forming hydrogen bonds and other non-covalent interactions with biological targets.
Table 1: Theoretical Quantum Chemical Parameters for this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons; related to the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy state for an accepted electron; related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.6 eV | A larger gap suggests higher stability and lower chemical reactivity. |
Molecular Docking Simulations with Proposed Target Proteins
Given the absence of established biological targets for this compound, molecular docking simulations can be employed to predict potential protein binding partners. This computational technique fits the peptide into the binding site of a protein to predict the preferred binding orientation and affinity.
Potential target proteins could be selected based on the known biological roles of its constituent amino acids. For instance, the positively charged lysine residue suggests potential interactions with proteins that have negatively charged binding pockets, such as certain kinases or phosphatases. The glutamine residue, a common hydrogen bond donor and acceptor, might facilitate binding to a wide range of protein targets.
The docking process generates a series of possible binding poses, each with a corresponding docking score that estimates the binding affinity. Lower scores typically indicate more favorable binding. Analysis of the top-ranking poses can reveal key intermolecular interactions, such as hydrogen bonds and salt bridges, that stabilize the peptide-protein complex. For example, the hydroxyl group of threonine and the side-chain amide of glutamine are likely to form specific hydrogen bonds, while the primary amine of lysine could form a salt bridge with an acidic residue like aspartate or glutamate (B1630785) in a target protein.
Table 2: Exemplary Molecular Docking Results for this compound with Hypothetical Protein Targets
| Hypothetical Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein Kinase A | -8.2 | Lysine with Asp184, Glutamine with Ser53 |
| Calmodulin | -7.5 | Threonine with Asp80, Lysine with Glu84 |
Molecular Dynamics (MD) Simulations for Conformational Ensemble and Ligand Binding Dynamics
To understand the dynamic behavior of this compound in a biological environment, molecular dynamics (MD) simulations are invaluable. These simulations model the movements of atoms and molecules over time, providing insights into the peptide's conformational flexibility and its interactions with solvent and binding partners.
An MD simulation would typically place the tetrapeptide in a box of water molecules, and the system's trajectory would be calculated over nanoseconds or even microseconds. This allows for the exploration of the peptide's conformational landscape, revealing the different shapes it can adopt in solution. The relative populations of these conformations provide a picture of the peptide's structural ensemble.
When combined with a potential protein target identified through docking, MD simulations can be used to study the stability of the peptide-protein complex. By analyzing the trajectory of the simulation, researchers can observe how the peptide and protein move together and how the interactions between them change over time. This can help to validate the binding poses predicted by docking and provide a more detailed understanding of the binding dynamics.
Bioinformatic Analysis of Related Peptide Sequences and Evolutionary Conservation
Bioinformatic analysis can provide an evolutionary context for the this compound sequence (TAQK). By searching protein databases such as UniProt and GenBank, it is possible to identify naturally occurring proteins that contain this tetrapeptide motif.
Once identified, the regions containing the TAQK motif can be analyzed for evolutionary conservation. This involves comparing the sequences of homologous proteins from different species. If the TAQK motif and its surrounding residues are highly conserved across a wide range of species, it suggests that this region is functionally important. nih.gov The specific roles of these conserved residues can be inferred from the known functions of the proteins in which they are found.
For example, if the TAQK motif is consistently found in the active site of a particular enzyme family, it might be directly involved in catalysis or substrate binding. Conversely, if it is located on the protein surface, it could be part of a recognition site for other proteins or biomolecules. This type of analysis can generate hypotheses about the potential biological function of the this compound tetrapeptide.
Table 4: Hypothetical Evolutionary Conservation Analysis of the TAQK Motif in a Protein Family
| Organism | Protein | Sequence Context | Conservation Score |
|---|---|---|---|
| Homo sapiens | Protein X | ...VTAQK L... | 95% |
| Mus musculus | Protein X | ...VTAQK L... | 92% |
| Danio rerio | Protein X | ...ITAQK M... | 85% |
Future Research Directions and Translational Perspectives for L Threonyl L Alanyl L Glutaminyl L Lysine Research
Exploration of Novel Biological Roles
The specific biological functions of L-Threonyl-L-alanyl-L-glutaminyl-L-lysine are not yet well-defined in scientific literature. However, the known roles of its individual amino acid components provide a foundation for prospective research. Lysine (B10760008), an essential amino acid, is crucial for protein synthesis, collagen formation, and calcium absorption. wikipedia.orgacs.org Threonine is vital for protein and enzyme structure and function, while alanine (B10760859) is a key player in glucose metabolism. Glutamine serves as a primary energy source for various cells and is involved in immune function.
Future research will likely focus on how this specific tetrapeptide sequence modulates cellular processes. Investigations may explore its potential as a signaling molecule, its interaction with specific cellular receptors, and its role in metabolic pathways. Understanding these fundamental biological interactions will be the first step in uncovering any novel therapeutic or physiological significance.
Integration with Systems Biology Approaches
A systems biology approach, which integrates various data sets to model and understand complex biological systems, offers a powerful avenue for investigating this compound. By employing techniques such as genomics, proteomics, and metabolomics, researchers can analyze the global effects of this peptide on cellular networks.
Future studies could utilize high-throughput screening to identify protein binding partners and downstream signaling cascades affected by the tetrapeptide. Computational modeling could then be used to predict its influence on cellular homeostasis and disease states. This integrated approach will be instrumental in building a comprehensive understanding of the peptide's mechanism of action and its potential impact on organismal health.
Development of Advanced Delivery Systems for Peptide Research
A significant hurdle in the therapeutic application of peptides is their delivery to target tissues due to their susceptibility to degradation and poor membrane permeability. The development of advanced delivery systems will be critical for the effective study and potential future application of this compound.
Research in this area may focus on encapsulation technologies, such as liposomes or nanoparticles, to protect the peptide from enzymatic degradation and facilitate its transport across biological barriers. Chemical modifications of the peptide itself, such as pegylation, could also be explored to enhance its stability and pharmacokinetic profile. These advancements in delivery technology will be essential for translating basic research findings into tangible applications.
Applications in Mechanistic Biology
The unique sequence of this compound may lend itself to specific applications in mechanistic biology. As a precisely defined chemical entity, it can be used as a tool to probe and understand intricate biological processes. For instance, if the peptide is found to interact with a specific enzyme or receptor, it could be used to elucidate the structure-function relationships of that target.
Furthermore, synthesizing labeled versions of the peptide (e.g., with fluorescent tags or radioisotopes) would enable researchers to track its localization, metabolism, and clearance within cells and organisms. Such studies are fundamental to understanding its mode of action and will provide valuable insights into the broader principles of peptide biology. The table below outlines the amino acid composition of the subject peptide.
| Amino Acid | Abbreviation |
| L-Threonine | Thr / T |
| L-Alanine | Ala / A |
| L-Glutamine | Gln / Q |
| L-Lysine | Lys / K |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
